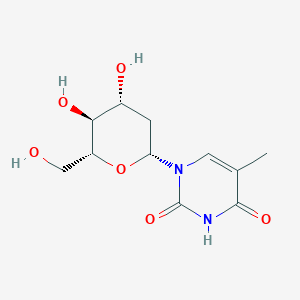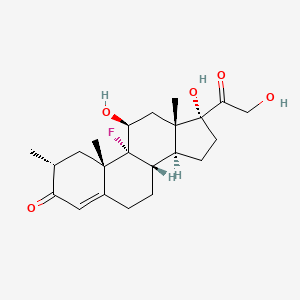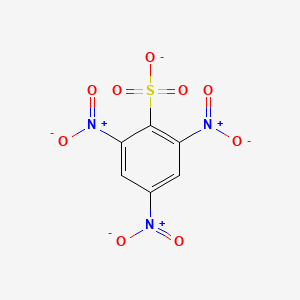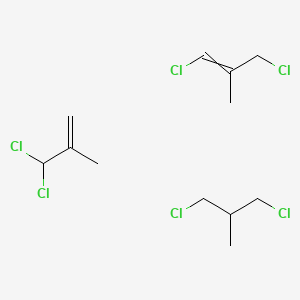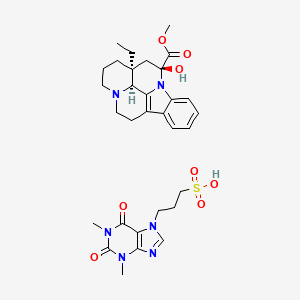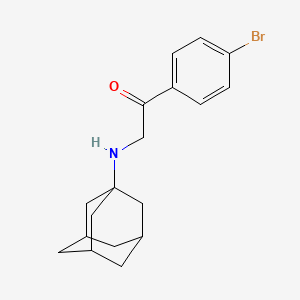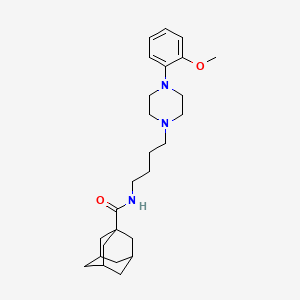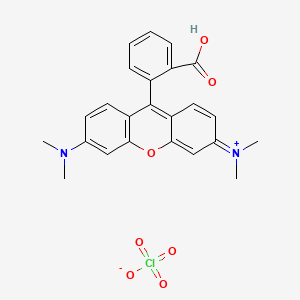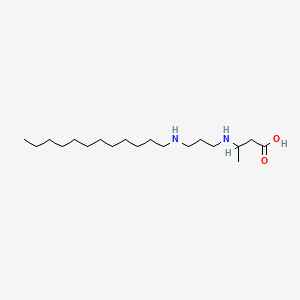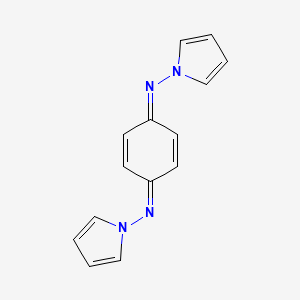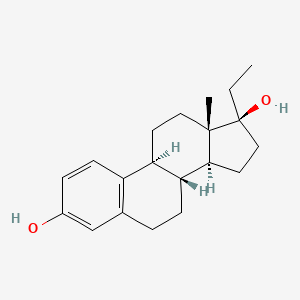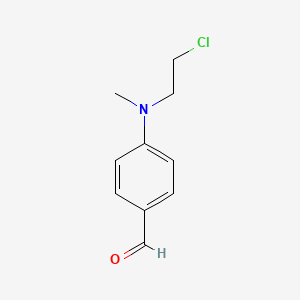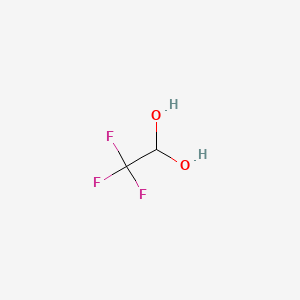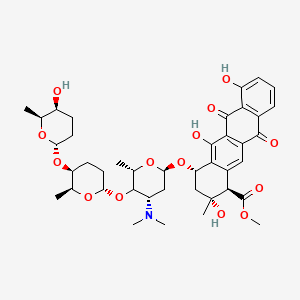
Auramycin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auramycin G is a natural product found in Streptomyces galilaeus with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Analogues
Auramycin G, along with its analogues, is part of the anthracycline antibiotics discovered from Streptomyces galilaeus. These compounds, including auramycins C, D, E, F, and G, show activities against Gram-positive bacteria and P388 leukemia. Auramycin G specifically has a sugar moiety at the C-7 position of the aglycone, contributing to its antibiotic properties (Hoshino, Tazoe, Nomura, & Fujiwara, 1982).
Structural Characterization
The structures of auramycins, including auramycin G, were determined, highlighting their nature as anthracycline glycosides with new aglycones named auramycinone and sulfurmycinone. This characterization is crucial for understanding their mechanism of action and potential therapeutic applications (Fujiwara, Hoshino, Tazoe, & Fujiwara, 1982).
Potential in Enhancing Antibiotic Sensitivity
Although not directly involving auramycin G, a study on neomycin sulfate-resistant Aeromonas hydrophila revealed the use of metabolomics to identify key metabolic biomarkers correlated with antibiotic resistance. This approach could potentially be applied to studying the mechanisms of auramycin G and enhancing its efficacy against resistant bacterial strains (Zhao, Chen, Jin, Li, Zhang, & Kong, 2018).
Impact on Cancer Cell Killing
While not specifically about auramycin G, research on auranofin, another antibiotic, showed its potential in treating bacterial infections and enhancing cancer cell killing via metabolic oxidative stress. This suggests a possible avenue for researching similar applications for auramycin G and its analogues (Scarbrough, 2012).
Eigenschaften
CAS-Nummer |
83753-73-5 |
|---|---|
Produktname |
Auramycin G |
Molekularformel |
C41H53NO14 |
Molekulargewicht |
783.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1 |
InChI-Schlüssel |
BZIVYVVGTVHFSZ-OAFXGJGYSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Kanonische SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Synonyme |
auramycin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



